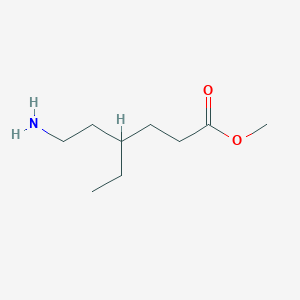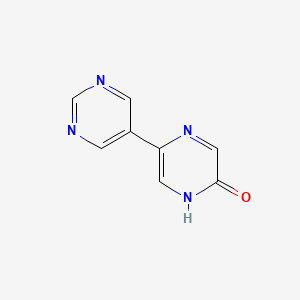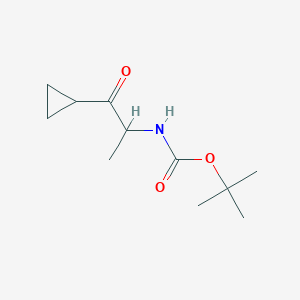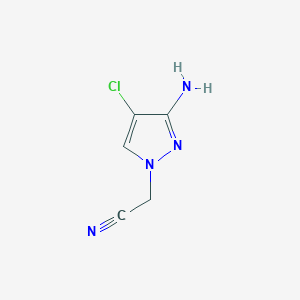
Sodium 3-fluoro-2-methylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-fluoro-2-methylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is primarily used in organic synthesis as a building block for various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-fluoro-2-methylbenzene-1-sulfinate typically involves the sulfonylation of 3-fluoro-2-methylbenzene with sulfur dioxide and a suitable base, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Polar solvents like dimethyl sulfoxide or acetonitrile
Catalysts: Transition metal catalysts such as palladium or copper may be used to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-fluoro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products:
Sulfonic Acids: Formed through oxidation
Sulfides: Formed through reduction
Substituted Benzene Derivatives: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Sodium 3-fluoro-2-methylbenzene-1-sulfinate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium 3-fluoro-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfinyl group to various substrates, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can inhibit or modify enzyme activity by reacting with active site residues.
Signal Transduction Pathways: It may interfere with cellular signaling by modifying key proteins involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-fluorobenzene-1-sulfinate
- Sodium 2-methylbenzene-1-sulfinate
- Sodium 4-fluoro-2-methylbenzene-1-sulfinate
Comparison: Sodium 3-fluoro-2-methylbenzene-1-sulfinate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct reactivity patterns in synthetic applications.
Eigenschaften
Molekularformel |
C7H6FNaO2S |
|---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
sodium;3-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
PNNDPGJWCOOZRM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=C1S(=O)[O-])F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


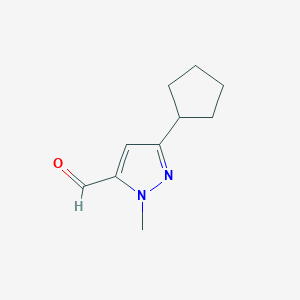
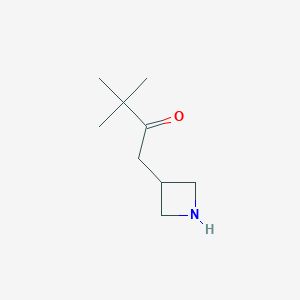
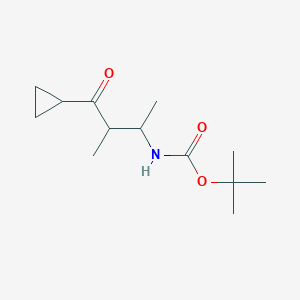
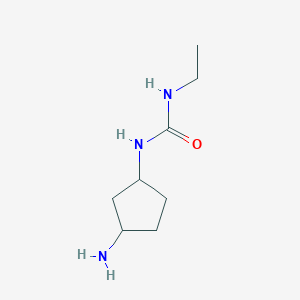
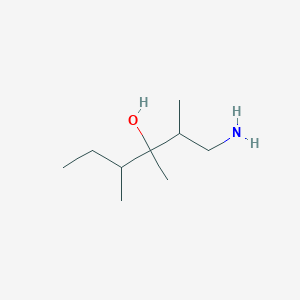
![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)

